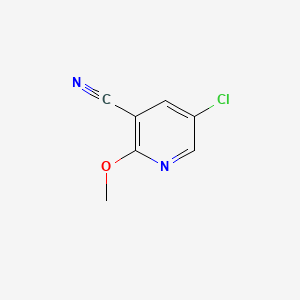![molecular formula C11H15BO2SSi B572516 Acide (2-(triméthylsilyl)benzo[b]thiophén-7-yl)boronique CAS No. 1217501-33-1](/img/structure/B572516.png)
Acide (2-(triméthylsilyl)benzo[b]thiophén-7-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is an organoboron compound with the molecular formula C11H15BO2SSi. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. The presence of the trimethylsilyl group and the boronic acid functionality makes this compound valuable in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Applications De Recherche Scientifique
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.
Boronic acid functionalization:
Industrial Production Methods: Industrial production methods for 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used in these reactions.
Solvents: Common solvents include tetrahydrofuran and dimethylformamide.
Major Products: The major products formed from reactions involving 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2-ylboronic acid: Similar structure but lacks the trimethylsilyl group.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
2-Trimethylsilylphenylboronic acid: Similar structure but with a different aromatic core.
Uniqueness: 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is unique due to the combination of the trimethylsilyl group and the boronic acid functionality, which enhances its reactivity and versatility in organic synthesis .
Propriétés
IUPAC Name |
(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRYHMIXGDKPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681575 |
Source


|
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-33-1 |
Source


|
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)




![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)


![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
